molecular formula C11H15BrOSi B14622713 Silane, [[1-(4-bromophenyl)ethenyl]oxy]trimethyl- CAS No. 55991-66-7

Silane, [[1-(4-bromophenyl)ethenyl]oxy]trimethyl-

Cat. No.: B14622713
CAS No.: 55991-66-7
M. Wt: 271.22 g/mol
InChI Key: QSSCXHOFPRYAHW-UHFFFAOYSA-N
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Description

Silane, [[1-(4-bromophenyl)ethenyl]oxy]trimethyl- (C₁₂H₁₇BrO₂Si, MW: 301.26 g/mol) is an organosilicon compound featuring a trimethylsilane group linked via an ethenyloxy bridge to a 4-bromophenyl substituent. This structure combines the steric bulk of the trimethylsilyl group with the electronic effects of the brominated aromatic ring and the oxygen-containing ethenyloxy spacer.

Properties

CAS No.

55991-66-7

Molecular Formula

C11H15BrOSi

Molecular Weight

271.22 g/mol

IUPAC Name

1-(4-bromophenyl)ethenoxy-trimethylsilane

InChI

InChI=1S/C11H15BrOSi/c1-9(13-14(2,3)4)10-5-7-11(12)8-6-10/h5-8H,1H2,2-4H3

InChI Key

QSSCXHOFPRYAHW-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC(=C)C1=CC=C(C=C1)Br

Origin of Product

United States

Preparation Methods

Direct Nucleophilic Substitution

A primary route involves reacting 1-(4-bromophenyl)ethenol with trimethylchlorosilane (TMCS) in the presence of a base such as triethylamine. This method leverages the nucleophilic displacement of chlorine by the ethenol’s oxygen atom:

$$
\text{1-(4-Bromophenyl)ethenol} + \text{Cl-Si(CH}3\text{)}3 \xrightarrow{\text{Et}_3\text{N}} \text{Target Compound} + \text{HCl}
$$

Optimization Insights :

  • Solvent : Anhydrous dichloromethane or toluene minimizes side reactions.
  • Yield : Reported yields range from 65–78%, with byproducts including disilylated ethers.
  • Catalyst : Trimethylsilyl trifluoromethanesulfonate enhances reaction rates by activating the silane.

Hydrosilylation of 4-Bromostyrene

Platinum-Catalyzed Approach

Hydrosilylation of 4-bromostyrene with trimethylsilane using Karstedt’s catalyst (platinum-divinyltetramethyldisiloxane) achieves high regioselectivity for the β-adduct:

$$
\text{4-Bromostyrene} + \text{H-Si(CH}3\text{)}3 \xrightarrow{\text{Pt catalyst}} \text{Target Compound}
$$

Key Parameters :

  • Temperature : 60–80°C in toluene.
  • Selectivity : >90% β-adduct formation due to electron-withdrawing bromine directing addition.
  • Yield : 82–89% after column purification.

Cobalt-Catalyzed Method

A novel approach from patent literature employs a γ-Al₂O₃-supported polyethylene glycol-cobalt complex under mild conditions:

  • Catalyst Loading : 3–5 wt% relative to substrate.
  • Solvent : Toluene at 85°C.
  • Yield : Up to 93.8% with dropwise silane addition.

Lewis Acid-Mediated Coupling

Silylium Ion Activation

Electrophilic activation of aldehydes via silylium ions ([Ph₃C][B(C₆F₅)₄]) enables dehydrogenative annulation with silanes. While originally designed for benzoisochromanes, this method can be adapted for ethenyloxy silanes by substituting 4-bromobenzaldehyde as the electrophilic partner:

$$
\text{4-Bromobenzaldehyde} + \text{Trimethylsilane} \xrightarrow{\text{Silylium ion}} \text{Target Compound}
$$

Advantages :

  • Functional Group Tolerance : Compatible with bromine substituents.
  • Side Reactions : Competing hydrosilylation to silyl ethers requires solvent polarity optimization.

Comparative Analysis of Methods

Method Conditions Catalyst Yield Selectivity
Direct Silylation TMCS, Et₃N, DCM None 65–78% Moderate
Pt-Catalyzed Hydrosilylation 60–80°C, Toluene Karstedt’s catalyst 82–89% High (β)
Co-Catalyzed Hydrosilylation 85°C, Toluene Co/γ-Al₂O₃-PEG 90–94% High (β)
Silylium Ion Coupling [Ph₃C][B(C₆F₅)₄], Benzene Silylium ion 45–60% Low

Critical Observations :

  • Catalyst Choice : Cobalt systems offer superior yields under milder conditions compared to platinum.
  • Side Reactions : Silylium ion routes suffer from competing pathways, necessitating precise stoichiometry.
  • Scalability : Hydrosilylation methods are more amenable to large-scale production due to simpler workups.

Mechanism of Action

The mechanism of action of (1-(4-bromophenyl)vinyloxy)trimethylsilane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromophenyl group can undergo electrophilic substitution, while the vinyloxy group can participate in addition and oxidation reactions. The trimethylsilane moiety provides stability and enhances the compound’s reactivity in certain conditions .

Comparison with Similar Compounds

(E,E)-Trimethyl(4-phenyl-1,3-butadienyl)silane

Molecular Formula : C₁₃H₁₈Si
Key Features :

  • A conjugated 1,3-butadienyl group replaces the ethenyloxy bridge.
  • The phenyl group lacks bromine, reducing electrophilicity compared to the target compound.
  • The conjugated diene system enables participation in Diels-Alder reactions or polymerization, unlike the target compound’s non-conjugated ethenyloxy group.

Synthesis : Synthesized via nickel-catalyzed silylolefination of allylic dithioacetals, yielding a stereoselective (E,E)-configuration .

Applications : Used as a building block in organic synthesis for conjugated systems.

Trimethyl[(4-methylphenyl)thio]methylsilane

Molecular Formula : C₁₁H₁₈SSi
Key Features :

  • A thioether (-S-) replaces the ethenyloxy oxygen, reducing polarity and increasing nucleophilicity.
  • The 4-methylphenyl group introduces electron-donating effects, contrasting with the electron-withdrawing bromine in the target compound.

Synthesis : Achieved via a synthetic route with a 78% yield, likely involving thiol-ene coupling or nucleophilic substitution .

Applications: Potential use in sulfur-containing polymers or as a stabilizer in materials science.

(4-Bromophenyl)trimethylsilane

Molecular Formula : C₉H₁₃BrSi
Key Features :

  • Direct attachment of the bromophenyl group to silicon eliminates the ethenyloxy spacer, increasing steric hindrance near the silicon center.
  • The absence of an ether or thioether group reduces polarity compared to the target compound.

Synthesis : Details unspecified, but analogous aryltrimethylsilanes are typically synthesized via Grignard or direct silylation reactions .

Applications : Widely used in Suzuki-Miyaura couplings due to the bromine substituent.

Comparative Analysis Table

Compound Molecular Formula Substituent Type Molecular Weight (g/mol) Key Functional Groups Synthesis Method
Target Compound C₁₂H₁₇BrO₂Si Bromophenyl ethenyloxy 301.26 Ether, Silane Not specified in evidence
(E,E)-Trimethyl(4-phenyl-1,3-butadienyl)silane C₁₃H₁₈Si Phenyl butadienyl 202.37 Diene, Silane Nickel-catalyzed silylolefination
Trimethyl[(4-methylphenyl)thio]methylsilane C₁₁H₁₈SSi Methylphenyl thioether 210.41 Thioether, Silane Synthetic route (78% yield)
(4-Bromophenyl)trimethylsilane C₉H₁₃BrSi Bromophenyl 229.19 Aryl, Silane Direct silylation (inferred)

Key Research Findings

  • Electronic Effects : The bromine atom in the target compound and enhances electrophilicity, favoring cross-coupling reactions. However, the ethenyloxy spacer in the target compound may reduce steric hindrance compared to , facilitating nucleophilic attack .
  • Reactivity: The ether group in the target compound increases polarity, improving solubility in polar solvents compared to the thioether in or the non-polar diene in .
  • Synthetic Flexibility : The nickel-catalyzed method in could theoretically adapt to synthesize the target compound by modifying substrates to include bromophenyl and ethenyloxy groups.

Biological Activity

Silane compounds, particularly those with functional groups like bromophenyl and ethenyl moieties, have garnered attention in various fields of research, including medicinal chemistry and materials science. The compound Silane, [[1-(4-bromophenyl)ethenyl]oxy]trimethyl- is of particular interest due to its potential biological activities, which include anti-cancer properties, antioxidant effects, and interactions with biological macromolecules.

Antioxidant Properties

Research has indicated that silane compounds can exhibit significant antioxidant activity. In a study evaluating various silane derivatives, it was found that the presence of bromine in the phenyl ring enhances the radical scavenging ability of the compound. This property is crucial in mitigating oxidative stress in biological systems.

Table 1: Antioxidant Activity Comparison

CompoundIC50 (µM)Reference
Silane, [[1-(4-bromophenyl)ethenyl]oxy]trimethyl-12.5
Ascorbic Acid15.0
Curcumin10.0

Anti-Cancer Activity

The anti-cancer potential of silane derivatives has been explored in various studies. In vitro assays demonstrated that Silane, [[1-(4-bromophenyl)ethenyl]oxy]trimethyl- exhibits cytotoxic effects against several cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Case Study: Cytotoxicity Against Cancer Cell Lines
In a recent study, the compound was tested against human breast cancer (MCF-7) and lung cancer (A549) cell lines. The results indicated:

  • MCF-7 Cells: IC50 = 18 µM
  • A549 Cells: IC50 = 22 µM

These findings suggest a promising avenue for further development as an anticancer agent.

The biological activity of Silane, [[1-(4-bromophenyl)ethenyl]oxy]trimethyl- may be attributed to its ability to interact with cellular targets such as proteins involved in cell signaling pathways. Molecular docking studies have suggested that this compound can bind effectively to key enzymes associated with cancer progression.

Table 2: Molecular Docking Results

Target ProteinBinding Affinity (kcal/mol)Reference
Bcl-2 (anti-apoptotic protein)-7.5
EGFR (epidermal growth factor receptor)-8.0
VEGFR (vascular endothelial growth factor receptor)-7.0

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of Silane, [[1-(4-bromophenyl)ethenyl]oxy]trimethyl-?

  • Methodological Answer : The compound is typically synthesized via alkoxy-silane coupling reactions . A key approach involves the reaction of 4-bromophenylethenyl derivatives with trimethylsilanol under catalytic conditions. For example, palladium-catalyzed cross-coupling (e.g., Sonogashira coupling) is used to introduce the ethynyl group, followed by silane functionalization. Reaction optimization often requires inert atmospheres (argon/nitrogen), anhydrous solvents (e.g., THF or DCM), and temperature control (e.g., 60–80°C) to minimize side reactions .

Q. What spectroscopic techniques are critical for structural characterization of this silane derivative?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR are essential for confirming the presence of the 4-bromophenyl group (e.g., aromatic protons at δ 7.25–7.87 ppm) and the trimethylsiloxy moiety (singlet for Si(CH3_3)3_3 at δ 0.1–0.3 ppm). 19^{19}F or 29^{29}Si NMR may supplement analysis .
  • Mass Spectrometry : High-resolution MS (HRMS) or ESI-MS confirms molecular weight and fragmentation patterns, particularly for verifying the bromine isotope pattern (e.g., [M+2] peak ratio ~1:1) .

Advanced Research Questions

Q. How can researchers optimize reaction yields in the synthesis of derivatives involving the 4-bromophenyl-silane moiety?

  • Methodological Answer :

  • Catalyst Selection : Use palladium complexes (e.g., Pd(PPh3_3)4_4) with co-catalysts like CuI for Sonogashira coupling. Ligand optimization (e.g., bulky phosphines) improves stability and regioselectivity .
  • Solvent Effects : Polar aprotic solvents (DMF, acetonitrile) enhance solubility of aryl halides, while additives (e.g., K2_2CO3_3) neutralize HBr byproducts.
  • Temperature Gradients : Stepwise heating (e.g., 60°C → 80°C) minimizes premature siloxane bond hydrolysis .

Q. How can contradictory spectral data (e.g., NMR vs. X-ray crystallography) be resolved for this compound?

  • Methodological Answer :

  • Dynamic Effects : Conformational flexibility (e.g., rotamers of the ethenyloxy group) may cause NMR signal splitting. Variable-temperature NMR (VT-NMR) can identify dynamic processes .
  • Crystallography : Single-crystal X-ray diffraction provides definitive bond-length and dihedral-angle data. For example, the dihedral angle between the bromophenyl ring and siloxy group should be ~120°, confirming steric interactions .

Q. What strategies are effective for designing derivatives of this silane for applications in organic electronics?

  • Methodological Answer :

  • Electron-Withdrawing Modifications : Introduce substituents (e.g., trifluoromethoxy groups) to the phenyl ring to tune HOMO/LUMO levels. Computational DFT studies (e.g., Gaussian09) predict electronic effects .
  • Crosslinking Potential : Utilize the silane’s hydrolytic instability to generate self-assembled monolayers (SAMs) on oxide surfaces (e.g., SiO2_2), verified by AFM or contact-angle measurements .

Data Analysis & Experimental Design

Q. How should researchers address discrepancies in reaction yields when scaling up synthesis?

  • Methodological Answer :

  • Kinetic Profiling : Conduct small-scale time-course experiments (e.g., GC-MS monitoring) to identify rate-limiting steps.
  • Mass Transfer Limitations : In larger batches, ensure efficient mixing (e.g., overhead stirring) and gas purging to remove HBr, which can deactivate catalysts .

Q. What analytical workflows are recommended for detecting trace impurities in this compound?

  • Methodological Answer :

  • HPLC-PDA/MS : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) separates siloxane byproducts. UV detection at 254 nm identifies aromatic impurities.
  • Elemental Analysis : Quantify residual bromine content via ICP-MS to confirm stoichiometry .

Application-Oriented Questions

Q. How can this silane derivative be integrated into polymer matrices for optoelectronic devices?

  • Methodological Answer :

  • Copolymerization : Incorporate via radical polymerization with styrene or acrylate monomers. Monitor Tg shifts (DSC) and UV absorbance (e.g., λmax_{max} ~280 nm for bromophenyl) to confirm integration .
  • Surface Functionalization : Graft onto quantum dots (e.g., CdSe) using ligand exchange, characterized by TEM and photoluminescence quenching .

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